3-Iodo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine

Cross-coupling chemistry Dehalogenation side reaction Pyrazole functionalization

3-Iodo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine (CAS 2089334-09-6) is a bicyclic heterocyclic building block comprising a partially saturated pyridine ring fused to an iodo-substituted pyrazole. The tetrahydro saturation imparts three-dimensional sp³ character to the scaffold, distinguishing it from fully aromatic pyrazolo[1,5-a]pyridine analogs.

Molecular Formula C7H9IN2
Molecular Weight 248.06 g/mol
Cat. No. B15228684
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Iodo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine
Molecular FormulaC7H9IN2
Molecular Weight248.06 g/mol
Structural Identifiers
SMILESC1CCN2C(=C(C=N2)I)C1
InChIInChI=1S/C7H9IN2/c8-6-5-9-10-4-2-1-3-7(6)10/h5H,1-4H2
InChIKeyWMPSQISCZGOXJR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Iodo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine: Procurement-Relevant Profile and Scaffold Characteristics


3-Iodo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine (CAS 2089334-09-6) is a bicyclic heterocyclic building block comprising a partially saturated pyridine ring fused to an iodo-substituted pyrazole . The tetrahydro saturation imparts three-dimensional sp³ character to the scaffold, distinguishing it from fully aromatic pyrazolo[1,5-a]pyridine analogs [1]. With a molecular weight of 248.06 g/mol and molecular formula C₇H₉IN₂, this compound serves as a versatile intermediate for palladium-catalyzed cross-coupling reactions, where the C–I bond at the 3-position provides a well-defined reactive handle for further functionalization .

Why 3-Iodo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine Cannot Be Interchanged with Its 3-Bromo, 3-Chloro, or Aromatic Analogs


Substituting this compound with its 3-bromo, 3-chloro, or fully aromatic pyrazolo[1,5-a]pyridine analogs introduces quantifiable differences in cross-coupling reactivity, dehalogenation propensity, procurement cost, molecular properties, and scaffold geometry that preclude simple interchange in synthetic or medicinal chemistry workflows. The C–I bond exhibits lower bond dissociation energy than C–Br or C–Cl, translating to faster oxidative addition yet higher susceptibility to undesired dehalogenation side reactions in Suzuki-Miyaura couplings [1][2]. Furthermore, the partially saturated tetrahydro scaffold confers increased Fsp³ (fraction of sp³-hybridized carbons) relative to aromatic analogs, a parameter directly linked to improved aqueous solubility, reduced promiscuity, and higher clinical success rates in drug discovery [3]. These differences are quantified in the evidence items below.

Quantitative Differential Evidence Guide for 3-Iodo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine


Suzuki-Miyaura Coupling: Iodo vs. Bromo vs. Chloro Dehalogenation Propensity

In a direct comparative study of halogenated aminopyrazoles under Suzuki-Miyaura conditions, 3-bromo and 3-chloro derivatives demonstrated superior performance to 3-iodo analogs due to reduced propensity for undesired dehalogenation side reactions [1]. While the C–I bond facilitates faster oxidative addition (a kinetic advantage), the competing dehalogenation pathway erodes product yield and purity for iodopyrazoles relative to their bromo and chloro counterparts. This establishes that the iodo compound is not a universally superior coupling partner; rather, its selection must be justified by specific synthetic requirements where elevated oxidative addition rates are necessary to overcome steric or electronic barriers that would render bromo or chloro analogs unreactive.

Cross-coupling chemistry Dehalogenation side reaction Pyrazole functionalization

Carbon-Halogen Bond Dissociation Energy and Oxidative Addition Reactivity Hierarchy

The C–I bond in aryl iodides exhibits a bond dissociation energy (BDE) of approximately 228–285 kJ/mol, compared to 290–350 kJ/mol for C–Br and 327–397 kJ/mol for C–Cl [1][2]. This lower BDE translates to faster oxidative addition to Pd(0), the rate-determining step in many cross-coupling catalytic cycles. The established reactivity order for aryl halides in oxidative addition is I > Br >> Cl >>> F [2]. For the tetrahydropyrazolo[1,5-a]pyridine scaffold, the 3-iodo substitution therefore provides the most kinetically accessible entry point for downstream diversification via Suzuki, Sonogashira, Heck, and Buchwald-Hartwig couplings .

Oxidative addition kinetics Bond dissociation energy Palladium catalysis

Procurement Cost Comparison: 3-Iodo vs. 3-Bromo vs. 3-Chloro Tetrahydropyrazolo[1,5-a]pyridine

Direct price comparison from a common supplier (AKSci) reveals that 3-Iodo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine is substantially more expensive than its 3-bromo analog on a per-mass basis. The iodo compound (95% purity) costs approximately $406 per 100 mg, whereas the 3-bromo analog (95% purity) costs $91 per 250 mg, equating to roughly $36 per 100 mg . The 3-chloro analog (Macklin, 95% purity) is priced at approximately ¥324 per 100 mg (~$45 USD equivalent) . This represents a cost premium of approximately 11-fold (iodo vs. bromo) and 9-fold (iodo vs. chloro) for the iodine substitution, reflecting both higher precursor costs and more demanding synthetic and storage requirements.

Procurement economics Building block cost Halogenated heterocycle pricing

Molecular Weight and Physicochemical Property Differentiation Across Halogen Series

The halogen atom at position 3 imposes systematic differences in molecular weight and predicted lipophilicity across the tetrahydropyrazolo[1,5-a]pyridine series. The 3-iodo compound (MW 248.06, formula C₇H₉IN₂) is substantially heavier than the 3-bromo (MW 201.06, C₇H₉BrN₂) and 3-chloro (MW 156.61, C₇H₉ClN₂) analogs . The heavy atom contribution of iodine (126.90 Da vs. Br 79.90 Da vs. Cl 35.45 Da) increases both molecular weight and, generally, lipophilicity (predicted logP values trend I > Br > Cl), which can affect membrane permeability, metabolic stability, and off-target binding profiles when the halogen is retained in final compounds. Additionally, the C–I bond length (longest C–X bond) alters the steric environment at the 3-position, which may influence regioselectivity in subsequent transformations.

Lipophilicity Molecular weight Physicochemical properties

Scaffold Saturation: Fsp³ and Three-Dimensional Character vs. Aromatic Pyrazolo[1,5-a]pyridines

The 4,5,6,7-tetrahydro saturation of the pyridine ring imparts a significant increase in the fraction of sp³-hybridized carbons (Fsp³) compared to fully aromatic pyrazolo[1,5-a]pyridine scaffolds. In a published medicinal chemistry campaign targeting ATR kinase, saturation of a pyrazolo[1,5-a]pyrazine scaffold increased Fsp³ from 0.1 (fully aromatic HTS hit) to 0.5 (doubly saturated analog), which correlated with improved selectivity, reduced hERG inhibition, and enhanced physicochemical properties [1]. While the 3-iodo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine scaffold is singly saturated on the pyridine ring, it represents a concrete increase in three-dimensional character over the planar, aromatic 3-iodopyrazolo[1,5-a]pyridine (CAS 19363-99-6, MW 244.03, C₇H₅IN₂, fully aromatic) . Higher Fsp³ values are associated with increased clinical success rates, improved aqueous solubility, and reduced off-target promiscuity in fragment and lead optimization programs [2].

Fraction sp³ Drug-likeness Scaffold diversity Escape from flatland

Optimal Application Scenarios for 3-Iodo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine Based on Quantitative Differentiation


Suzuki-Miyaura Coupling to Sterically Hindered or Electron-Rich Aryl Boronic Acids Requiring Maximal Oxidative Addition Reactivity

When synthetic routes require coupling to sterically congested or electron-rich aryl boronic acids where the 3-bromo or 3-chloro analogs fail to achieve acceptable conversion, the 3-iodo compound is the preferred building block. Its lower C–I bond dissociation energy (228–285 kJ/mol vs. 290–350 kJ/mol for C–Br) and faster oxidative addition kinetics enable coupling under milder conditions [Section 3, Evidence 2]. However, users must anticipate increased dehalogenation side products and incorporate appropriate purification steps, as documented in comparative pyrazole Suzuki-Miyaura studies [Section 3, Evidence 1].

Medicinal Chemistry Programs Seeking Increased Fsp³ and Three-Dimensional Scaffold Diversity

The partially saturated tetrahydropyrazolo[1,5-a]pyridine scaffold provides an Fsp³ of approximately 0.57, compared to 0 for the fully aromatic analog. This increased saturation is directly linked to improved selectivity, reduced off-target promiscuity, and higher clinical success rates [Section 3, Evidence 5]. Drug discovery teams prioritizing 'escape from flatland' strategies should select the tetrahydro scaffold over the aromatic pyrazolo[1,5-a]pyridine series. The 3-iodo substitution further enables late-stage diversification of the saturated scaffold.

Sequential Orthogonal Cross-Coupling Strategies Exploiting Halogen Selectivity

The C–I bond's distinct reactivity profile (fastest oxidative addition, highest leaving group ability) enables chemoselective sequential coupling strategies when paired with C–Br or C–Cl sites on the same or partner molecules. The iodine can be selectively addressed in the first coupling step under mild conditions, leaving bromo or chloro substituents intact for subsequent orthogonal transformations. This reactivity hierarchy (I > Br > Cl) is well-established and exploitable in the design of convergent synthetic routes to complex polyfunctionalized pyrazolopyridine libraries [Section 3, Evidence 2].

Cost-Sensitive Scale-Up Where Halogen Reactivity Requirements Are Stringent

Given the ~11-fold cost premium of the 3-iodo compound over the 3-bromo analog [Section 3, Evidence 3], procurement should be justified by documented failure of the bromo or chloro analogs in the specific transformation of interest. For discovery-scale synthesis (100–500 mg range), the absolute cost differential may be acceptable when the C–I reactivity is essential. However, for route scouting toward larger-scale campaigns, early evaluation of the bromo analog is strongly recommended, with escalation to the iodo compound only upon demonstrated necessity.

Quote Request

Request a Quote for 3-Iodo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.